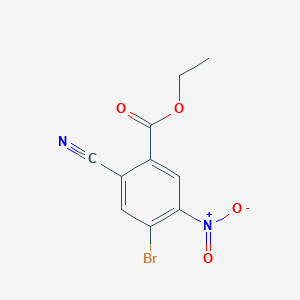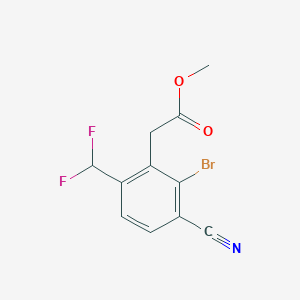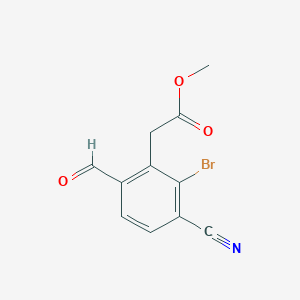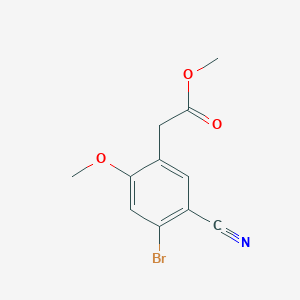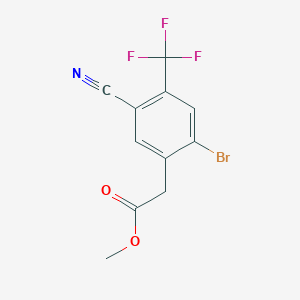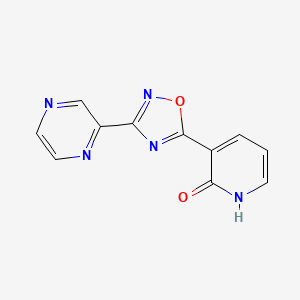
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid” is a compound with the molecular formula C9H8N4O3 . It’s a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular weight of this compound is 220.18 g/mol . The InChI (International Chemical Identifier) string for this compound is InChI=1S/C9H8N4O3/c14-8(15)2-1-7-12-9(13-16-7)6-5-10-3-4-11-6/h3-5H,1-2H2,(H,14,15) .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 102 Ų and a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 220.05964013 g/mol .
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Derivatives
- Research on N- and S-substituted 1,3,4-oxadiazole derivatives, including compounds related to 3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, revealed the synthesis of various heterocyclic compounds with potential applications in material science and pharmacology (El‐Sayed et al., 2008).
Antimycobacterial Activity
- Compounds including oxadiazole derivatives have been synthesized and tested for their antimycobacterial activity. The study provides insights into the potential use of these compounds in treating Mycobacterium tuberculosis infections (Gezginci et al., 1998).
Anticancer Applications
- Novel pyrazolo[3,4-b]pyridine based target compounds, which are structurally similar to the requested compound, have been synthesized and showed promising anticancer activity against various human cancer cell lines. These findings indicate the potential therapeutic applications of such compounds in cancer treatment (Nagender et al., 2016).
Antimicrobial Activities
- Research into 1,3,4-oxadiazoles, closely related to the requested compound, shows their potential antimicrobial activities. Such compounds could contribute to the development of new antimicrobial agents (Bayrak et al., 2009).
Optical Properties and Molecular Docking
- Studies have explored the optical properties of related oxadiazole derivatives, contributing to their potential application in optical materials and sensors. Additionally, molecular docking studies suggest applications in drug discovery (Ge et al., 2014).
Synthesis and Bioactivity of Related Compounds
- Research into the synthesis and bioactivity of various related compounds, including oxadiazole derivatives, contributes to understanding their potential therapeutic uses and chemical properties (Sidhaye et al., 2011).
Propriétés
IUPAC Name |
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O2/c17-10-7(2-1-3-14-10)11-15-9(16-18-11)8-6-12-4-5-13-8/h1-6H,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZDRTKPDWNGJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



